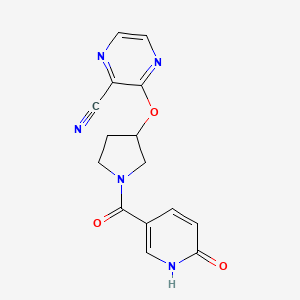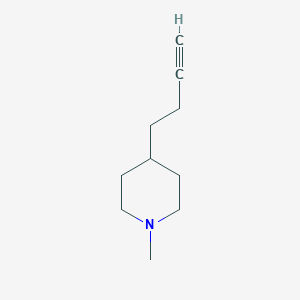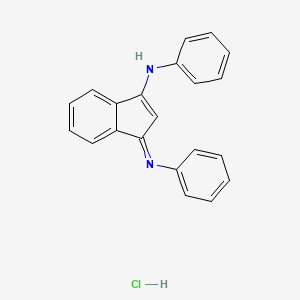
3-((1-(6-Oxo-1,6-dihydropyridine-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((1-(6-Oxo-1,6-dihydropyridine-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C15H13N5O3 and its molecular weight is 311.301. The purity is usually 95%.
BenchChem offers high-quality 3-((1-(6-Oxo-1,6-dihydropyridine-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((1-(6-Oxo-1,6-dihydropyridine-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Compounds similar to 3-((1-(6-Oxo-1,6-dihydropyridine-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile have been synthesized and their molecular and crystal structures analyzed. For example, Jansone et al. (2007) explored the molecular and crystal structure of related dihydropyridine derivatives, highlighting the synthesis approach and X-ray diffraction analysis used to determine their structural characteristics (Jansone et al., 2007). Such analyses provide essential information for understanding the chemical behavior and potential applications of these compounds in various fields.
Antimicrobial and Anticancer Properties
Research into dihydropyridine derivatives has also indicated their potential for antimicrobial and anticancer applications. Elewa et al. (2021) synthesized new pyridine derivatives from dihydropyridine precursors, evaluating their antibacterial and antitumor activities (Elewa et al., 2021). The study suggests that modifications to the dihydropyridine core can lead to compounds with significant biological activity, opening avenues for developing new therapeutic agents.
Heterocyclic Compound Synthesis
The versatility of dihydropyridine and pyridine derivatives in chemical synthesis is well-documented. Al-Issa (2012) reported on the synthesis of a new series of pyridine and fused pyridine derivatives, demonstrating the reactivity of dihydropyridine derivatives towards various reagents to produce a wide range of heterocyclic compounds (Al-Issa, 2012). This underscores the role of dihydropyridine compounds as key intermediates in the creation of complex molecules with potential pharmaceutical and material science applications.
Optical and Electronic Properties
Studies have also explored the optical and electronic properties of pyridine derivatives, indicating their potential use in materials science and electronic devices. Zedan et al. (2020) investigated the structural, optical, and diode characteristics of pyridine derivatives, providing insights into their suitability for applications in optoelectronics and sensor technologies (Zedan et al., 2020).
Propiedades
IUPAC Name |
3-[1-(6-oxo-1H-pyridine-3-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O3/c16-7-12-14(18-5-4-17-12)23-11-3-6-20(9-11)15(22)10-1-2-13(21)19-8-10/h1-2,4-5,8,11H,3,6,9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQWFURLAXNGDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)C(=O)C3=CNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(6-oxo-1H-pyridine-3-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide](/img/structure/B2943898.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(3-methyl-4-propan-2-ylphenoxy)acetate](/img/structure/B2943900.png)

![1-(4-ethoxyphenyl)-4-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2943903.png)
![N-(2,6-dimethylphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2943905.png)


![5-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,2-difluorospiro[2.3]hexane-1-carboxylic acid](/img/structure/B2943910.png)
![Ethyl 5,7-dichloro-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate](/img/structure/B2943911.png)
![N-(2-chloro-6-methylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2943913.png)


